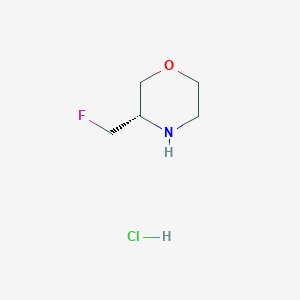
2-(tert-Butoxycarbonylimino)-3,3,3-trifluoropropanoic acid methyl ester
説明
The compound “2-(tert-Butoxycarbonylimino)-3,3,3-trifluoropropanoic acid methyl ester” is a derivative of tert-butoxycarbonyl-protected amino acids . These compounds are often used in the synthesis of various bioactive molecules .
Synthesis Analysis
The synthesis of tert-butoxycarbonyl-protected amino acids often involves the use of anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents . The method affords tert-butyl esters in good yields and a variety of amino acid side chains and substituents tolerate the reaction conditions .Chemical Reactions Analysis
The deprotection of the N-Boc group from a structurally diverse set of compounds can be achieved using oxalyl chloride in methanol . This mild procedure was applied to a hybrid, medicinally active compound FC1, which is a novel dual inhibitor of IDO1 and DNA Pol gamma .科学的研究の応用
Synthesis of Non-Proteinogenic Amino Acids
Research led by Temperini et al. (2020) demonstrates the utility of tert-butyloxycarbonyl (Boc) protected amino acids in synthesizing non-proteinogenic amino acids, such as 2,3-l-diaminopropanoic acid (l-Dap), which are valuable in peptide synthesis. This method employs protected l-Dap methyl esters, derived from commercial amino acid precursors, showcasing the tert-butoxycarbonyl group's role in protecting amino acids during synthesis processes (Temperini et al., 2020).
Crystal Structure Analysis
Ejsmont et al. (2007) explored the crystal structure of a related compound, providing insights into its conformational properties. This work underscores the importance of tert-butoxycarbonyl derivatives in structural biology and materials science, aiding in the understanding of molecular geometries and interactions within crystalline states (Ejsmont et al., 2007).
Synthesis of Chiral Units
Wang et al. (2013) focused on synthesizing a chiral thiazole unit, highlighting the application of tert-butoxycarbonyl protected intermediates in creating bioactive molecules with potential cytotoxic activity against cancer cells. This research illustrates the role of such compounds in developing novel therapeutics (Wang et al., 2013).
Polyamic Acid Di-tert-butyl Esters
Ueda and Mori (1993) described the synthesis of polyamic acid tert-butyl esters through direct polycondensation, showcasing the application of tert-butoxycarbonyl protected compounds in polymer science. These materials are precursors to polyimides, important in various high-performance applications (Ueda & Mori, 1993).
Directed Hydrogenation
Smith et al. (2001) demonstrated the use of tert-butoxycarbonyl amino directed hydrogenation in synthesizing cyclopentanecarboxylic acid methyl esters, highlighting the method's efficiency in producing single diastereomers. This research contributes to the field of asymmetric synthesis and chiral chemistry (Smith et al., 2001).
Safety and Hazards
将来の方向性
The synthesis of tert-butoxycarbonyl-protected amino acids and their derivatives continues to be an area of active research due to their wide applications in the synthesis of bioactive molecules . Future work may focus on improving the synthesis methods and exploring new applications of these compounds .
特性
IUPAC Name |
methyl 3,3,3-trifluoro-2-[(2-methylpropan-2-yl)oxycarbonylimino]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F3NO4/c1-8(2,3)17-7(15)13-5(6(14)16-4)9(10,11)12/h1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTUQDXZZTNBXKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N=C(C(=O)OC)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
126535-89-5 | |
| Record name | 126535-89-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



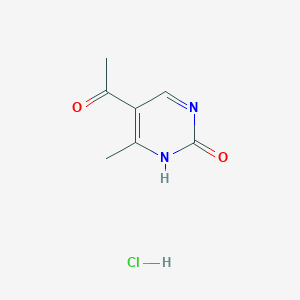
![2-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)propanoic acid](/img/structure/B3095456.png)
![(2S)-2-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyrazin-6-yl}-4-methylpentanoic acid](/img/structure/B3095457.png)
![3-[[(1S,2S)-1,2-Diphenyl-2-(dimethylamino)ethyl]amino]-4-[3,5-bis(trifluoromethyl)anilino]-3-cyclobutene-1,2-dione](/img/structure/B3095462.png)
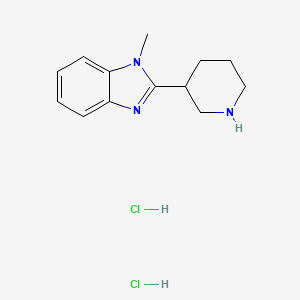

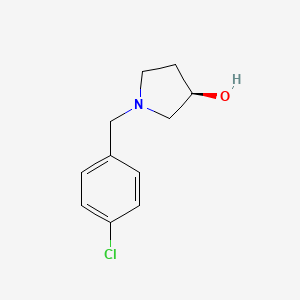

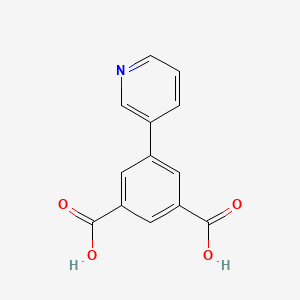
![6-Bromothiazolo[4,5-b]pyridine](/img/structure/B3095511.png)
![(11bR)-4-Hydroxy-2,6-bis[4-(trifluoromethyl)phenyl]-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin](/img/structure/B3095515.png)
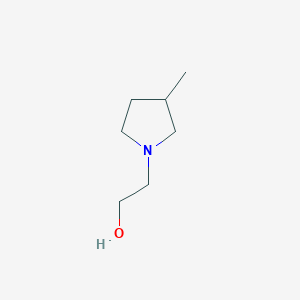
![[2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-phenylethyl] 4-methylbenzenesulfonate](/img/structure/B3095541.png)
